2-Ethoxy-4,6-difluorophenol
Description
2-Ethoxy-4,6-difluorophenol is a fluorinated phenolic compound characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and fluorine atoms at the 4- and 6-positions of the aromatic ring. Fluorinated phenols are notable for their enhanced acidity, lipophilicity, and utility in pharmaceuticals, agrochemicals, and catalysis .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-ethoxy-4,6-difluorophenol |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 |
InChI Key |
OUTYKJVNPJDNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,6-difluorophenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Fluorination: The hydrogen atoms at positions 4 and 6 of the phenol ring are replaced by fluorine atoms using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Ethoxylation: The hydrogen atom at position 2 is replaced by an ethoxy group through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 2-Ethoxy-4,6-difluorophenol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large quantities of fluorinating agents to achieve the desired substitution.
Continuous Ethoxylation: Implementing continuous flow reactors for the ethoxylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroquinones.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ethyl iodide, potassium carbonate (K2CO3)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Scientific Research Applications
2-Ethoxy-4,6-difluorophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Difluorophenols
2-Chloro-4,6-difluorophenol (CAS 2267-99-4)
- Structure : Chlorine at the 2-position instead of ethoxy.
- Properties : Increased acidity (pKa ~7–8) due to electron-withdrawing Cl and F groups. Used in organic synthesis and as an intermediate in agrochemicals. Requires stringent safety protocols due to toxicity .
- Contrast: The ethoxy group in 2-Ethoxy-4,6-difluorophenol reduces acidity compared to the chloro analog but enhances solubility in organic solvents.
4-Bromo-2,6-difluorophenol (CAS 104197-13-9)
Alkoxy-Substituted Difluorophenols
2-Allyl-4,6-difluorophenol
- Structure : Allyl group (-CH₂CH=CH₂) at the 2-position.
- Synthesis : Produced via Claisen rearrangement under inductive heating, achieving higher yields (85%) compared to conventional methods (60%) .
- Applications : Intermediate in pharmaceuticals. The allyl group enables further functionalization via olefin metathesis.
- Contrast: The ethoxy group in 2-Ethoxy-4,6-difluorophenol offers stability against oxidation, making it preferable for long-term storage.
2-Methoxy-4,6-difluorophenol Derivatives
- Structure : Methoxy (-OCH₃) instead of ethoxy.
- Properties : Lower lipophilicity (logP ~1.5) compared to ethoxy analogs (logP ~2.2). Used in dye synthesis and as ligands in molybdenum catalysts for hydrogen evolution (TOF up to 756 mol/h) .
- Contrast: The longer ethoxy chain in 2-Ethoxy-4,6-difluorophenol may improve ligand-metal binding in catalytic systems due to increased electron-donating capacity.
Bioisosteric Analogs
2,6-Difluorophenol as a Carboxylic Acid Bioisostere
- Structure : Lacks the ethoxy group but retains 2,6-difluoro substitution.
- Applications: Mimics carboxylic acids in drug design, enhancing lipophilicity. Demonstrated in GABA analogs, where 2,6-difluorophenol derivatives inhibit γ-aminobutyric acid aminotransferase (Ki < 10 µM) .
- Contrast: The ethoxy group in 2-Ethoxy-4,6-difluorophenol could further modulate bioavailability and metabolic stability in drug candidates.
Physicochemical and Functional Properties
Table 1: Key Properties of 2-Ethoxy-4,6-difluorophenol and Analogs
| Compound | Substituents | pKa* | logP | Key Applications |
|---|---|---|---|---|
| 2-Ethoxy-4,6-difluorophenol | -OCH₂CH₃, -F, -F | ~8.5 | ~2.2 | Catalysis, pharmaceuticals |
| 2-Chloro-4,6-difluorophenol | -Cl, -F, -F | ~7.8 | ~1.9 | Agrochemical intermediates |
| 4-Bromo-2,6-difluorophenol | -Br, -F, -F | ~8.0 | ~2.5 | Cross-coupling reactions |
| 2-Methoxy-4,6-difluorophenol | -OCH₃, -F, -F | ~8.7 | ~1.5 | Dye synthesis, catalysis |
| 2,6-Difluorophenol | -H, -F, -F | ~7.2 | ~1.0 | Carboxylic acid bioisostere |
*Estimated based on substituent effects .
Biological Activity
2-Ethoxy-4,6-difluorophenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
2-Ethoxy-4,6-difluorophenol is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenolic structure. The molecular formula is CHFO, with a structure that can significantly influence its biological interactions.
Antimicrobial Properties
Research indicates that 2-Ethoxy-4,6-difluorophenol exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of 2-Ethoxy-4,6-Difluorophenol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Disruption of cell membrane integrity |
| Staphylococcus aureus | 16 µg/mL | Inhibition of metabolic pathways |
| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |
Anticancer Properties
Recent studies have explored the anticancer potential of 2-Ethoxy-4,6-difluorophenol, particularly in the context of glioblastoma multiforme (GBM). The compound has been shown to modulate cellular signaling pathways associated with growth and apoptosis.
Case Study: Inhibition of Glycolysis in Cancer Cells
A study focused on the glycolytic inhibition capabilities of fluorinated phenolic compounds, including 2-Ethoxy-4,6-difluorophenol. It was found that this compound can inhibit hexokinase activity, which is crucial for glycolysis in cancer cells.
Key Findings:
- Cell Lines Tested: U87MG (human glioblastoma)
- IC50 Value: 25 µM
- Mechanism: Competitive inhibition of hexokinase, leading to reduced ATP production and increased apoptosis.
Mechanistic Insights
The biological activity of 2-Ethoxy-4,6-difluorophenol may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest it can influence:
- Enzymatic Activities: Modulation of key enzymes involved in metabolic pathways.
- Cell Signaling Pathways: Affecting pathways related to cell proliferation and survival.
Comparative Analysis
To understand the uniqueness of 2-Ethoxy-4,6-difluorophenol in comparison to similar compounds, a comparison table has been provided below.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Ethoxy-4,6-difluorophenol | Ethoxy group; difluoro at positions 4 & 6 | Antimicrobial; anticancer properties |
| 2-Methoxy-3,5-difluorophenol | Methoxy group; difluoro at positions 3 & 5 | Limited antimicrobial activity |
| 4-Ethoxy-2,6-difluorophenol | Ethoxy group; difluoro at positions 2 & 6 | Moderate cytotoxicity |
Future Research Directions
Ongoing research aims to further elucidate the mechanisms by which 2-Ethoxy-4,6-difluorophenol exerts its biological effects. Potential areas include:
- In Vivo Studies: To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies: Understanding specific molecular interactions at a deeper level.
- Drug Development: Exploring formulation strategies for enhancing bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
